molecular formula C13H13ClN2OS B2602884 2-Chloro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propanamide CAS No. 2411235-00-0

2-Chloro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propanamide

Cat. No.: B2602884
CAS No.: 2411235-00-0
M. Wt: 280.77
InChI Key: YWHWFINSGLEKTJ-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propanamide typically involves the reaction of 2-phenyl-1,3-thiazole-5-carbaldehyde with 2-chloropropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted thiazole derivatives .

Scientific Research Applications

2-Chloro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA or proteins, disrupting their normal function and exerting cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-thiazole-5-carbaldehyde: A precursor in the synthesis of 2-Chloro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propanamide.

    2-Chloro-N-(2-thiazolyl)acetamide: Another thiazole derivative with similar structural features.

    2-Phenyl-1,3-thiazole-4-carboxamide: A compound with a similar thiazole ring but different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl and chloro groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-chloro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-9(14)12(17)15-7-11-8-16-13(18-11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHWFINSGLEKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN=C(S1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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